Ethyl 4-methyloxazole-5-carboxylate

Physical Chemistry Synthetic Methodology Process Chemistry

Ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6) is a 4,5-disubstituted oxazole ester with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol. This heterocyclic compound features an oxazole core bearing a methyl group at the 4-position and an ethyl ester moiety at the 5-position.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 20485-39-6
Cat. No. B1584273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyloxazole-5-carboxylate
CAS20485-39-6
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CO1)C
InChIInChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
InChIKeyXNMORZSEENWFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methyloxazole-5-Carboxylate CAS 20485-39-6: Procurement-Grade Heterocyclic Building Block


Ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6) is a 4,5-disubstituted oxazole ester with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol [1]. This heterocyclic compound features an oxazole core bearing a methyl group at the 4-position and an ethyl ester moiety at the 5-position. It is commercially available in research quantities with purities typically ranging from 96% to 98% [2]. As a versatile synthetic intermediate, it serves as a building block for the synthesis of more complex heterocyclic systems, particularly those relevant to pharmaceutical and agrochemical development . Its liquid physical state at ambient temperature (melting point 32-38°C, boiling point 100-103°C at 21 mmHg) [1] distinguishes it from the corresponding carboxylic acid analog, offering unique handling and reactivity profiles for specific synthetic applications.

Why Ethyl 4-Methyloxazole-5-Carboxylate Cannot Be Interchanged with Generic Oxazole Esters


Oxazole-based building blocks are not functionally equivalent. The precise substitution pattern on the oxazole ring dictates regioselectivity in subsequent transformations, physicochemical properties, and compatibility with specific synthetic protocols. Ethyl 4-methyloxazole-5-carboxylate possesses a unique combination of a 4-methyl substituent and a 5-ethoxycarbonyl group, which directly influences its reactivity profile in cross-coupling reactions [1] and its utility as a precursor for vitamin B6 derivatives [2]. Substituting this compound with a 2-methyl isomer, the corresponding methyl ester, or the free carboxylic acid would alter reaction outcomes, yields, and purification requirements. The quantitative evidence below demonstrates the specific differentiating characteristics that make this particular oxazole ester the optimal choice for targeted synthetic applications.

Quantitative Differentiation of Ethyl 4-Methyloxazole-5-Carboxylate from Closest Analogs


Physical State Differentiation: Liquid vs. Solid Handling Characteristics

Ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6) is a liquid at standard ambient temperature (20°C), whereas its free acid analog, 4-methyloxazole-5-carboxylic acid (CAS 2510-32-9), is a high-melting solid (melting point 239-242°C) . This physical state difference is critical for handling in automated synthesis platforms and for solubility in non-polar reaction media. The target compound exhibits a boiling point of 100-103°C at 21 mmHg [1], compared to the methyl ester analog (methyl 4-methyloxazole-5-carboxylate, CAS 23012-23-9) which has a predicted boiling point of 184°C at 760 mmHg [2].

Physical Chemistry Synthetic Methodology Process Chemistry

Regioisomeric Differentiation: 4-Methyl vs. 2-Methyl Substitution Impact on Synthetic Utility

The 4-methyl substitution pattern on the oxazole ring of the target compound is distinct from the 2-methyl isomer (ethyl 2-methyloxazole-5-carboxylate, CAS 76284-27-0). This positional difference has significant implications for synthetic applications. The 4-methyl-5-ethoxycarbonyl substitution pattern is specifically required as a precursor for the synthesis of pyridoxine (vitamin B6) derivatives via established industrial processes [1]. In contrast, the 2-methyl isomer would not undergo the same regioselective transformations. The boiling point of the target compound (100-103°C at 21 mmHg) [2] also differs from that reported for the 2-methyl isomer (approximately 210°C at 760 mmHg) .

Regioselective Synthesis Heterocyclic Chemistry Building Block Selection

Synthetic Yield Comparison in Amidation Reactions

Ethyl 4-methyloxazole-5-carboxylate can be directly converted to 4-methyloxazole-5-carboxamide by treatment with ammonium hydroxide at room temperature, achieving a yield of 47% under the specified conditions [1]. This transformation demonstrates the compound's utility in accessing the corresponding primary amide without requiring prior hydrolysis to the carboxylic acid. In contrast, the free acid analog (4-methyloxazole-5-carboxylic acid) would require activation (e.g., via acid chloride or coupling reagent) for amide bond formation, introducing additional synthetic steps.

Synthetic Methodology Amide Bond Formation Process Optimization

Spectroscopic Characterization and Structural Confirmation via NMR

The ¹H NMR spectrum of ethyl 4-methyloxazole-5-carboxylate (CDCl₃) displays characteristic signals at δ 8.0 (s, 1H, C2H), 4.4 (q, J = 7 Hz, 2H, CH₂), 2.5 (s, 3H, CH₃), and 1.4 (t, 3H, CH₃) [1]. This distinct spectral fingerprint confirms the 4-methyl-5-ethoxycarbonyl substitution pattern and distinguishes it from the 2-methyl isomer. Suppliers routinely provide NMR confirmation to ensure structural identity, with purity specifications of ≥96% by GC .

Analytical Chemistry Quality Control Structural Elucidation

Optimal Research and Industrial Application Scenarios for Ethyl 4-Methyloxazole-5-Carboxylate


Synthesis of Pyridoxine (Vitamin B6) Derivatives

Ethyl 4-methyloxazole-5-carboxylate serves as a key intermediate in the synthesis of pyridoxine derivatives via established Diels-Alder cycloaddition and subsequent aromatization sequences [1]. The 4-methyl-5-ethoxycarbonyl substitution pattern is essential for the regioselectivity of these transformations. This application leverages the compound's specific substitution pattern, which cannot be replicated by the 2-methyl isomer or the free carboxylic acid analog.

Preparation of 4-Methyloxazole-5-Carboxamide for Bioisostere Exploration

The direct conversion of the ethyl ester to the corresponding primary carboxamide (47% yield with NH₄OH) [2] enables rapid access to amide derivatives for structure-activity relationship (SAR) studies. The primary carboxamide can serve as a bioisostere or as a precursor for further functionalization via dehydration to the nitrile.

Automated Parallel Synthesis and High-Throughput Experimentation

The liquid physical state of the compound at ambient temperature facilitates precise volumetric dispensing in automated liquid handling systems [3]. This is particularly advantageous for high-throughput experimentation platforms where accurate and reproducible reagent delivery is critical for data quality and reaction miniaturization.

Cross-Coupling Reactions for Arylated Oxazole Synthesis

Following hydrolysis to the corresponding carboxylic acid, the oxazole scaffold can participate in palladium-catalyzed decarboxylative cross-coupling reactions with aryl bromides to generate arylated heterocycles [4]. The 4-methyl substitution influences the electronic properties of the oxazole ring, potentially affecting coupling efficiency and regioselectivity.

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